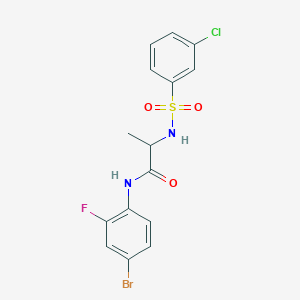
N-(4-BROMO-2-FLUOROPHENYL)-2-(3-CHLOROBENZENESULFONAMIDO)PROPANAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-BROMO-2-FLUOROPHENYL)-2-(3-CHLOROBENZENESULFONAMIDO)PROPANAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structural features of this compound, including the presence of bromine, fluorine, and chlorine atoms, contribute to its distinct chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMO-2-FLUOROPHENYL)-2-(3-CHLOROBENZENESULFONAMIDO)PROPANAMIDE typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Nitration and Halogenation: Introduction of nitro and halogen groups to the aromatic ring.
Reduction: Conversion of the nitro group to an amine.
Sulfonylation: Reaction of the amine with a sulfonyl chloride to form the sulfonamide.
Amidation: Formation of the amide bond through reaction with a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(4-BROMO-2-FLUOROPHENYL)-2-(3-CHLOROBENZENESULFONAMIDO)PROPANAMIDE can undergo various chemical reactions, including:
Substitution Reactions: Halogen atoms (bromine, fluorine, chlorine) can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The amide and sulfonamide bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products
Substitution: Formation of new derivatives with different substituents.
Oxidation: Formation of oxidized products such as sulfoxides or sulfones.
Reduction: Formation of reduced products such as amines or alcohols.
Hydrolysis: Formation of carboxylic acids and amines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly as an antimicrobial agent.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(4-BROMO-2-FLUOROPHENYL)-2-(3-CHLOROBENZENESULFONAMIDO)PROPANAMIDE would depend on its specific biological target. Generally, sulfonamides act by inhibiting enzymes involved in the synthesis of folic acid, which is essential for bacterial growth. The presence of halogen atoms may enhance the compound’s ability to interact with specific molecular targets, leading to increased potency and selectivity.
相似化合物的比较
Similar Compounds
- N-(4-bromo-2-fluorophenyl)-2-[(3-chlorophenyl)sulfonylamino]acetamide
- N-(4-bromo-2-fluorophenyl)-2-[(3-chlorophenyl)sulfonylamino]butanamide
Comparison
Compared to similar compounds, N-(4-BROMO-2-FLUOROPHENYL)-2-(3-CHLOROBENZENESULFONAMIDO)PROPANAMIDE may exhibit unique properties due to the specific arrangement of its functional groups. The presence of the propanamide moiety may influence its solubility, stability, and reactivity, making it distinct from its analogs.
属性
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-[(3-chlorophenyl)sulfonylamino]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClFN2O3S/c1-9(15(21)19-14-6-5-10(16)7-13(14)18)20-24(22,23)12-4-2-3-11(17)8-12/h2-9,20H,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBKVEDTSZAPGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)Br)F)NS(=O)(=O)C2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClFN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B492706.png)
![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]acetamide](/img/structure/B492707.png)
![3-Amino-2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-7,7-dimethyl-4-phenyl-6,8-dihydrothieno[2,3-b]quinolin-5-one](/img/structure/B492709.png)
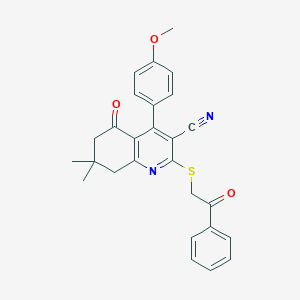
![2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinoline-3-carbonitrile](/img/structure/B492716.png)
![2-[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinoline-3-carbonitrile](/img/structure/B492717.png)
![2-[2-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-2-oxoethyl]sulfanyl-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile](/img/structure/B492719.png)
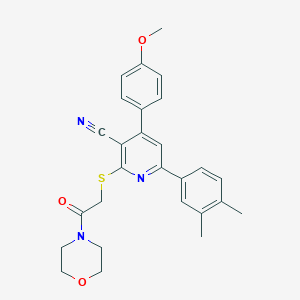
![4-Ethyl-2-[2-[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile](/img/structure/B492721.png)
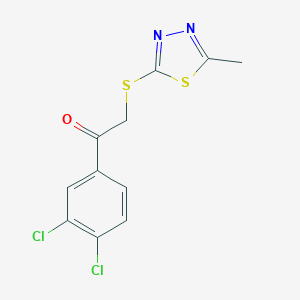
![2-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)sulfanyl]-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B492723.png)
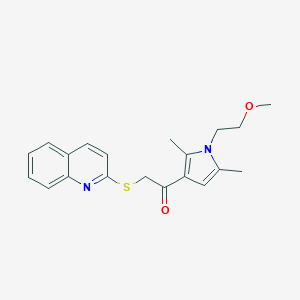
![1-(4-Chlorophenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone](/img/structure/B492726.png)
![1-[1-(2,5-Difluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone](/img/structure/B492729.png)
